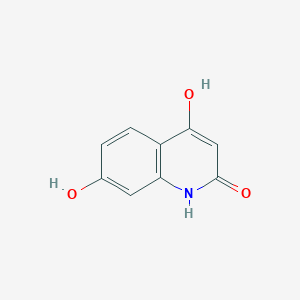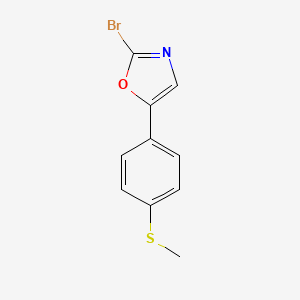
Rel-(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes an amino group and a carboxylic acid group attached to a cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentadiene derivatives, which are subjected to amination and carboxylation reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
Rel-(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Rel-(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects. The exact pathways and targets are still under investigation, but preliminary studies suggest significant potential in modulating neurological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride
- (1R,4R)-rel-4-Amino-2-cyclopentene-1-carboxylic Acid Methyl Ester Hydrochloride
Uniqueness
Rel-(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride stands out due to its specific structural features, which confer unique chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C6H10ClNO2 |
|---|---|
Peso molecular |
163.60 g/mol |
Nombre IUPAC |
(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H/t4-,5-;/m0./s1 |
Clave InChI |
JYDJHYGBXSCMJL-FHAQVOQBSA-N |
SMILES isomérico |
C1[C@H](C=C[C@@H]1N)C(=O)O.Cl |
SMILES canónico |
C1C(C=CC1N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-(1-Methylpiperidin-4-yl)pyridin-3-yl)-5-(3-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12969949.png)
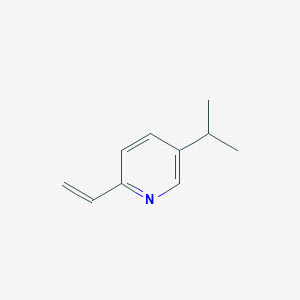
![Pyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B12969959.png)

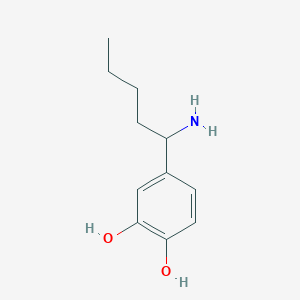
![10H-Spiro[acridine-9,9'-xanthene]](/img/structure/B12969977.png)
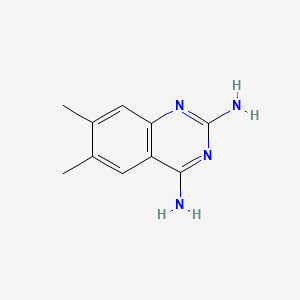
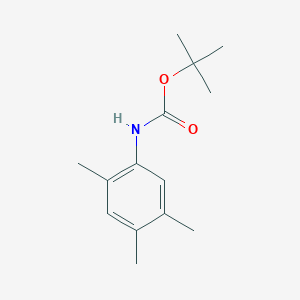

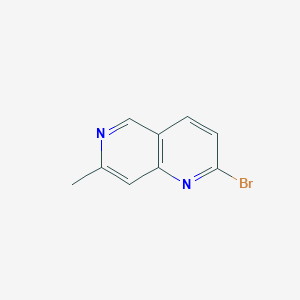
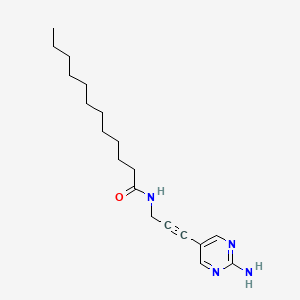
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol](/img/structure/B12970027.png)
